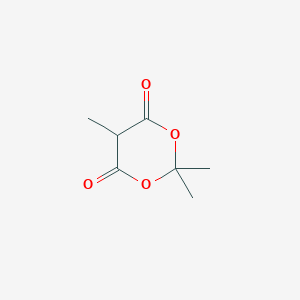![molecular formula C9H14O B050291 1-But-3-enyl-6-oxabicyclo[3.1.0]hexane CAS No. 119681-01-5](/img/structure/B50291.png)
1-But-3-enyl-6-oxabicyclo[3.1.0]hexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-But-3-enyl-6-oxabicyclo[3.1.0]hexane is a bicyclic compound that is commonly known as epoxomicin. It is a potent inhibitor of the proteasome, which is an essential cellular protein complex that plays a critical role in protein degradation. Epoxomicin has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
作用机制
Epoxomicin exerts its pharmacological effects by inhibiting the proteasome, which is an essential cellular protein complex that plays a critical role in protein degradation. The proteasome degrades misfolded and damaged proteins, as well as regulatory proteins involved in various cellular processes. By inhibiting the proteasome, epoxomicin leads to the accumulation of misfolded proteins, which induces apoptosis in cancer cells and protects neurons from oxidative stress.
生化和生理效应
Epoxomicin has been shown to have potent anti-cancer activity in various cancer cell lines, including breast cancer, prostate cancer, and leukemia. It induces apoptosis in cancer cells by inhibiting the proteasome, leading to the accumulation of misfolded proteins and activation of the apoptotic pathway. Moreover, epoxomicin has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. It protects neurons from oxidative stress and prevents the accumulation of misfolded proteins. Additionally, epoxomicin has been shown to have immunosuppressive effects, making it a potential therapeutic agent for autoimmune diseases.
实验室实验的优点和局限性
Epoxomicin has several advantages and limitations for lab experiments. One of the advantages is its potent inhibitory activity against the proteasome, making it a useful tool for studying the role of the proteasome in various cellular processes. Moreover, epoxomicin has been shown to have potent anti-cancer activity, making it a useful tool for studying cancer biology. However, one of the limitations of epoxomicin is its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. Additionally, epoxomicin is a potent inhibitor of the proteasome, which can lead to off-target effects and affect the normal cellular processes.
未来方向
Epoxomicin has several potential future directions for research. One of the future directions is to develop more potent and selective inhibitors of the proteasome, which can lead to better therapeutic outcomes and fewer off-target effects. Moreover, epoxomicin has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases. Further research is needed to investigate the potential therapeutic applications of epoxomicin in these diseases. Additionally, epoxomicin has been shown to have immunosuppressive effects, making it a potential therapeutic agent for autoimmune diseases. Further research is needed to investigate the potential therapeutic applications of epoxomicin in these diseases.
合成方法
Epoxomicin can be synthesized through various methods, including chemical synthesis and fermentation. The chemical synthesis of epoxomicin involves the use of complex organic reactions and requires a high level of expertise. On the other hand, the fermentation method involves the use of microorganisms to produce epoxomicin. This method is more cost-effective and environmentally friendly. However, the yield of epoxomicin through fermentation is relatively low compared to chemical synthesis.
科学研究应用
Epoxomicin has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have potent anti-cancer activity by inhibiting the proteasome, which leads to the accumulation of misfolded proteins and induces apoptosis in cancer cells. Moreover, epoxomicin has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. Additionally, it has been shown to have immunosuppressive effects, making it a potential therapeutic agent for autoimmune diseases.
属性
CAS 编号 |
119681-01-5 |
|---|---|
产品名称 |
1-But-3-enyl-6-oxabicyclo[3.1.0]hexane |
分子式 |
C9H14O |
分子量 |
138.21 g/mol |
IUPAC 名称 |
1-but-3-enyl-6-oxabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C9H14O/c1-2-3-6-9-7-4-5-8(9)10-9/h2,8H,1,3-7H2 |
InChI 键 |
ILCPYTLMGISCNO-UHFFFAOYSA-N |
SMILES |
C=CCCC12CCCC1O2 |
规范 SMILES |
C=CCCC12CCCC1O2 |
同义词 |
6-Oxabicyclo[3.1.0]hexane, 1-(3-butenyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B50208.png)
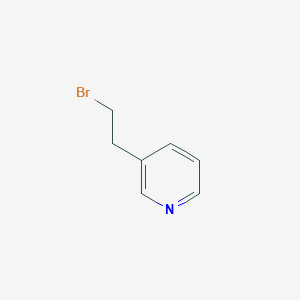
![3-[(2-Ethylhexyl)oxy]thiophene](/img/structure/B50212.png)
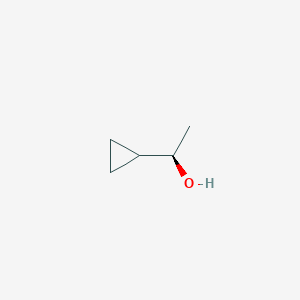

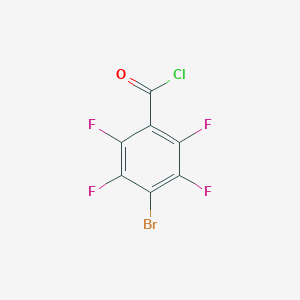
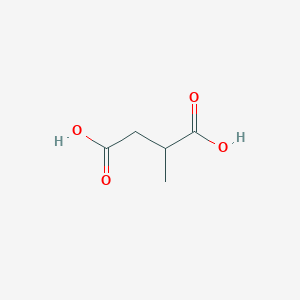
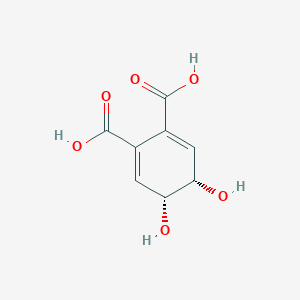
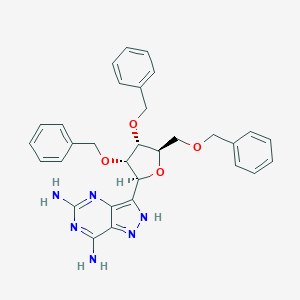
![2,5-Dimethyl-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B50233.png)
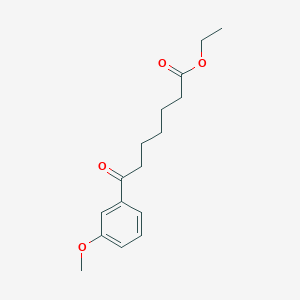
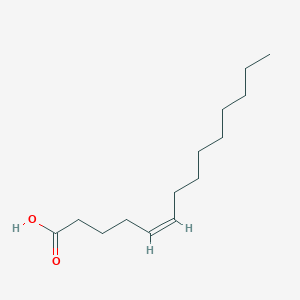
![Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate](/img/structure/B50242.png)
